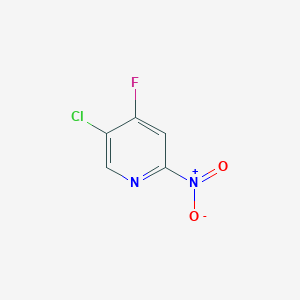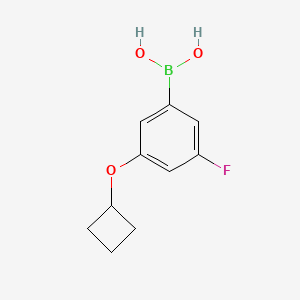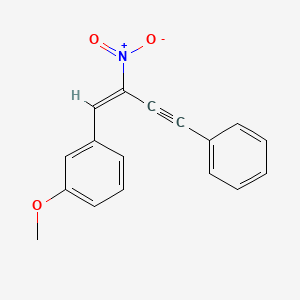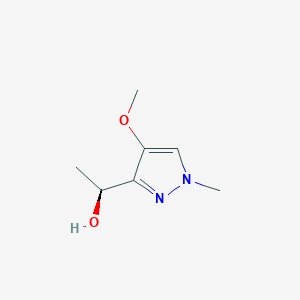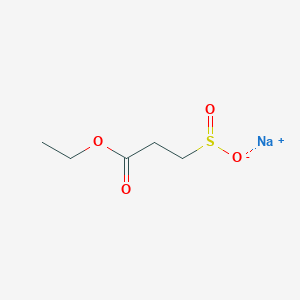
Sodium 3-ethoxy-3-oxopropane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-ethoxy-3-oxopropane-1-sulfinate is a chemical compound with the molecular formula C5H9NaO4S. It is commonly used in various chemical reactions and has applications in different fields such as pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-ethoxy-3-oxopropane-1-sulfinate typically involves the reaction of ethyl acetoacetate with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-ethoxy-3-oxopropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-ethoxy-3-oxopropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in biochemical assays and as a reagent in the modification of biomolecules.
Mechanism of Action
The mechanism of action of Sodium 3-ethoxy-3-oxopropane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used. The compound’s reactivity is influenced by the presence of the sulfonate group, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-methoxy-3-oxopropane-1-sulfinate
- Sodium 3-ethoxy-3-oxopropane-1-sulfonate
- Sodium 3-ethoxy-3-oxopropane-1-thiosulfinate
Uniqueness
Sodium 3-ethoxy-3-oxopropane-1-sulfinate is unique due to its specific reactivity profile and the presence of the ethoxy group, which can influence its chemical behavior and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and industrial processes .
Properties
Molecular Formula |
C5H9NaO4S |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
sodium;3-ethoxy-3-oxopropane-1-sulfinate |
InChI |
InChI=1S/C5H10O4S.Na/c1-2-9-5(6)3-4-10(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
FCMBANXEZQKOSI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


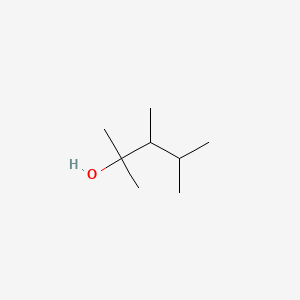
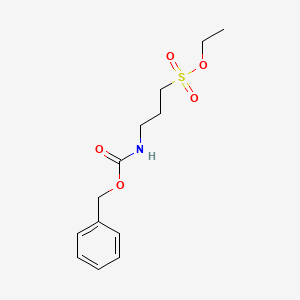
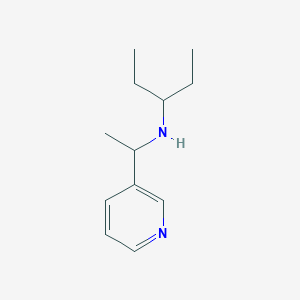
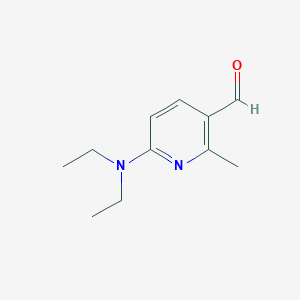
![5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13024098.png)
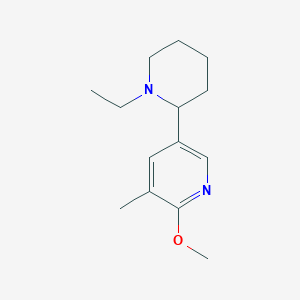
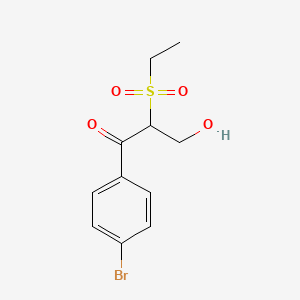
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
